4-(2-Aminoethyl)tetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMADPOGYCRPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378278 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65412-03-5 | |

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Aminoethyl)tetrahydropyran physical properties

An In-depth Technical Guide to the Physical Properties of 4-(2-Aminoethyl)tetrahydropyran

Authored by: A Senior Application Scientist

Abstract

This compound, also known by its synonym 2-(tetrahydropyran-4-yl)ethylamine, is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring and a primary aminoethyl side chain.[1] This unique combination of a cyclic ether and an amine functional group imparts a set of physical and chemical properties that make it a valuable building block in medicinal chemistry and material science.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and is used in the formulation of specialty polymers to enhance flexibility and durability.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization, handling, and application.

Molecular Identity and Structure

The foundational step in understanding the physical properties of any chemical compound is to establish its precise molecular identity. The structure of this compound, consisting of an oxane (tetrahydropyran) ring substituted at the 4-position with an aminoethyl group, is fundamental to its behavior.[3]

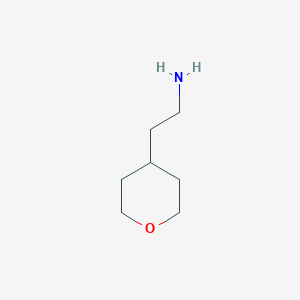

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 65412-03-5 | [1][4] |

| Molecular Formula | C₇H₁₅NO | [1][4] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yl)ethanamine | |

| Synonyms | 2-(Tetrahydropyran-4-yl)ethylamine, 4-AETP | [1][3] |

| InChI Key | BZMADPOGYCRPAI-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD02179433 |[1] |

Core Physical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of both a hydrogen-bond-accepting ether oxygen and a hydrogen-bond-donating primary amine group influences its boiling point, solubility, and other key characteristics. These properties are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical Form | Colorless to light yellow liquid/oil | Ambient | [1][5] |

| Boiling Point | 88-89 °C | at 13 mmHg | [4][5] |

| Density | 0.931 ± 0.06 g/cm³ | Predicted | [5][6] |

| Flash Point | 74.2 ± 13.1 °C | ||

| pKa | 10.34 ± 0.10 | Predicted | [5][6] |

| Solubility | Moderate aqueous solubility (LogS = -0.43); Soluble in Chloroform (Slightly), Methanol (Slightly) | |[3][5] |

In-Depth Analysis of Physical Characteristics

Boiling Point

The boiling point of 88-89 °C at a reduced pressure of 13 mmHg is indicative of a molecule with significant intermolecular forces.[4][5] The primary amine allows for hydrogen bonding, which elevates the boiling point above that of a non-polar compound of similar molecular weight.

Causality in Experimental Choice: Direct distillation at atmospheric pressure would require a significantly higher temperature, potentially leading to thermal decomposition or oxidation of the amine group. Therefore, vacuum distillation is the standard and necessary method for purifying this compound. The reduced pressure lowers the boiling point to a safer and more stable temperature range.

Solubility Profile

The molecule's amphiphilic nature, with a polar aminoethyl group and a moderately non-polar tetrahydropyran ring, results in a nuanced solubility profile. It exhibits moderate solubility in water, a consequence of the amine and ether groups forming hydrogen bonds with water molecules.[3] Its solubility in organic solvents like methanol and chloroform is also noted, which is critical for its use in organic synthesis.[5] The predicted LogP (partition coefficient) of 0.2 suggests a relatively balanced distribution between aqueous and organic phases, a property often sought in drug development for bioavailability.[4]

Basicity (pKa)

The predicted pKa of 10.34 is characteristic of a primary alkyl amine.[5][6] This basicity is a key feature, allowing the compound to act as a nucleophile or a base in chemical reactions. In a biological context, this pKa value means the amine group will be predominantly protonated at physiological pH (~7.4), which can be crucial for receptor binding and solubility in bodily fluids.

Spectroscopic Characterization

While specific spectra are proprietary, a theoretical analysis based on the structure provides a reliable guide for researchers verifying the compound's identity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The two protons on the carbon adjacent to the nitrogen (α-CH₂) would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the amine. The protons on the tetrahydropyran ring would produce a series of overlapping multiplets in the aliphatic region. The protons adjacent to the ring oxygen (O-CH₂) would be the most deshielded of the ring protons. The two amine protons (-NH₂) would typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule (C₇H₁₅NO). The carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.

-

Infrared (IR) Spectroscopy: Key vibrational modes will confirm the functional groups. A characteristic N-H stretch for the primary amine will appear as a doublet in the 3300-3400 cm⁻¹ region. A C-N stretch will be visible in the 1020-1250 cm⁻¹ range. The prominent C-O-C stretch of the ether in the tetrahydropyran ring will be observed as a strong band around 1080-1150 cm⁻¹.

-

Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the aminoethyl side chain or cleavage of the tetrahydropyran ring.

Experimental Protocols for Property Determination

Protocol: Determination of Boiling Point under Reduced Pressure

This protocol ensures an accurate boiling point measurement while preventing thermal degradation. A self-validating system includes calibration of the thermometer and pressure gauge.

Caption: Workflow for Vacuum Distillation Boiling Point Measurement.

Methodology:

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.

-

System Seal: Ensure all glass joints are properly sealed with vacuum grease to maintain a stable low pressure.

-

Vacuum Connection: Connect the apparatus to a vacuum pump through a cold trap and a calibrated manometer to accurately measure the pressure.

-

Sample Preparation: Place the this compound sample and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Pressure Reduction: Turn on the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 13 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Data Recording: Record the temperature at which the liquid is boiling and the condensate is consistently dripping into the receiver. This temperature is the boiling point at the recorded pressure.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

-

Hazard Classification: It is classified as a skin and eye irritant and may cause respiratory irritation.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Some sources also include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often refrigerated at 2-8°C.[1][5] Keep away from strong oxidizing agents and acids.[8][9]

-

First Aid:

Conclusion

This compound is a bifunctional organic compound with a well-defined set of physical properties that underpin its utility in research and development. Its liquid state, moderate boiling point under vacuum, and specific solubility profile make it a manageable and versatile synthetic intermediate. A thorough understanding of its physical characteristics, guided by the data and protocols presented herein, is critical for its safe handling, effective application, and the successful development of novel molecules in the pharmaceutical and material science industries.

References

- Benchchem. (n.d.). This compound | 65412-03-5.

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 65412-03-5.

- ChemicalBook. (n.d.). This compound CAS#: 65412-03-5.

- ECHEMI. (n.d.). This compound | 65412-03-5.

- ChemicalBook. (n.d.). This compound | 65412-03-5.

- ECHEMI. (n.d.). This compound SDS, 65412-03-5 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Fisher Scientific. (2014). SAFETY DATA SHEET: this compound, 97%.

- J&K Scientific. (n.d.). This compound | 65412-03-5.

- Fisher Scientific. (2009). SAFETY DATA SHEET: Tetrahydropyran-2-ylmethylamine, 97%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 65412-03-5 [m.chemicalbook.com]

- 6. This compound | 65412-03-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(2-Aminoethyl)tetrahydropyran: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)tetrahydropyran, a versatile heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and detailed analytical protocols for its characterization.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous natural products and synthetic drug candidates. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid framework for the precise spatial orientation of functional groups. The introduction of an aminoethyl substituent at the 4-position of the THP ring, as in this compound, offers a valuable building block for the synthesis of a diverse array of biologically active molecules.[1] This primary amine functionality serves as a key handle for further chemical modifications, enabling its use in the construction of pharmaceuticals and agrochemicals.[2]

Chemical Structure and Physicochemical Properties

This compound, also known by its IUPAC name 2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine, is a colorless to light yellow liquid under standard conditions.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 65412-03-5 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 88-89 °C at 13 mmHg | [4] |

| IUPAC Name | 2-(tetrahydro-2H-pyran-4-yl)ethan-1-amine | [4] |

| Synonyms | This compound, 2-(Tetrahydropyran-4-yl)ethylamine | [2] |

The structure of this compound, characterized by a saturated six-membered ring containing an oxygen atom and a flexible aminoethyl side chain, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving reductive amination of a corresponding ketone or nucleophilic substitution of a suitable precursor. The choice of methodology often depends on the availability of starting materials and the desired scale of the reaction.

Reductive Amination of 4-Acetyltetrahydropyran

A common and efficient method for the synthesis of primary amines is the reductive amination of ketones.[4] In this approach, 4-acetyltetrahydropyran is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 4-acetyltetrahydropyran in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be shifted towards the imine by removing the water formed during the reaction.[4]

-

Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose as it selectively reduces the imine in the presence of the ketone.[5] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4]

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified, commonly by distillation under reduced pressure or by column chromatography on silica gel.

Nucleophilic Substitution of 4-(2-Bromoethyl)tetrahydropyran

An alternative synthetic route involves the nucleophilic substitution of a suitable leaving group on the ethyl side chain with an amine source. For instance, 4-(2-bromoethyl)tetrahydropyran can be reacted with ammonia to yield the desired product.

Sources

The Strategic Utility of 4-(2-Aminoethyl)tetrahydropyran in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the tetrahydropyran (THP) moiety has emerged as a "privileged structure," frequently incorporated into a diverse array of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 4-(2-Aminoethyl)tetrahydropyran (CAS No. 65412-03-5), a versatile building block whose unique structural attributes make it a significant asset in the synthesis of complex therapeutic agents. This document will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a critical analysis of its applications, particularly in the development of pharmaceuticals targeting the central nervous system and other key therapeutic areas.

Physicochemical and Structural Characteristics

This compound, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a colorless to light yellow liquid under standard conditions.[2][3] Its structure features a saturated six-membered tetrahydropyran ring, which imparts enhanced stability and favorable solubility profiles, and a primary aminoethyl group at the 4-position that serves as a key site for chemical derivatization.[2][3] This combination of a lipophilic cyclic ether and a reactive primary amine makes it an attractive intermediate for the synthesis of a wide range of pharmaceutical candidates.

| Property | Value | Source(s) |

| CAS Number | 65412-03-5 | [2][4] |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 88-89 °C at 13 mmHg | [5][6] |

| Density | Approximately 0.931 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in chloroform and methanol | [5] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [5] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitrile precursor, 2-(tetrahydropyran-4-yl)acetonitrile. This transformation is a robust and scalable method for producing the target amine with high purity.

Experimental Protocol: Catalytic Hydrogenation of 2-(tetrahydropyran-4-yl)acetonitrile

This protocol is based on established nitrile reduction methodologies and provides a reliable pathway to the title compound.

Materials:

-

2-(tetrahydropyran-4-yl)acetonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reactor Setup: In a suitable hydrogenation reactor, charge 2-(tetrahydropyran-4-yl)acetonitrile (1 equivalent).

-

Solvent and Catalyst Addition: Add anhydrous ethanol to the reactor to create a solution or slurry. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas multiple times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and commence vigorous stirring. The reaction is typically run at room temperature but may be gently heated to accelerate the conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen and, if possible, by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of aliquots. The reaction is complete when hydrogen uptake ceases.

-

Work-up and Filtration: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed by GC-MS and ¹H NMR spectroscopy to confirm its identity and ensure the absence of starting material and byproducts.

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran ring is a valuable scaffold in drug design, often improving metabolic stability and aqueous solubility compared to its carbocyclic analogues. The presence of the oxygen atom can also facilitate hydrogen bonding interactions with biological targets. This compound leverages these advantages, providing a versatile entry point for the synthesis of novel therapeutics.

A Key Building Block for Befunolol

A notable application of this compound is in the synthesis of the beta-blocker Befunolol.[7] Befunolol is used in the management of open-angle glaucoma.[2] While several synthetic routes to Befunolol have been published, a Chinese patent highlights this compound as a key raw material, suggesting its importance in an efficient and potentially more recent manufacturing process.[7] Befunolol works by blocking beta-adrenergic receptors in the eye, which leads to a reduction in the production of aqueous humor and consequently lowers intraocular pressure.[4]

Scaffold for CNS-Active Agents and Triple Uptake Inhibitors

The physicochemical properties of the tetrahydropyran moiety are particularly advantageous for developing drugs that target the central nervous system (CNS). The ability of this compound to potentially cross the blood-brain barrier makes it a valuable building block for neuropharmacological agents.[4]

Research into novel antidepressants has explored the use of pyran-based structures in the development of triple uptake inhibitors (TUIs). TUIs simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, offering a broader mechanism of action that may lead to improved efficacy and a faster onset of action compared to traditional antidepressants. The aminoethyl side chain of this compound provides a convenient handle for elaboration into more complex structures, such as those found in TUI candidates.

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of a stable, lipophilic tetrahydropyran ring and a reactive aminoethyl side chain makes it an ideal starting material for the development of complex drug molecules, including the anti-glaucoma agent Befunolol and novel CNS-active compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to leverage its advantageous properties in their drug discovery and development programs. As the demand for innovative therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

Befunolol. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]

-

What is Befunolol Hydrochloride used for? Patsnap Synapse. Published June 14, 2024. Accessed January 7, 2026. [Link]

- CN106083787B - A new method for synthesizing this compound.

-

Befunolol | C16H21NO4 | CID 2309. PubChem. Accessed January 7, 2026. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). Accessed January 7, 2026. [Link]

Sources

- 1. Befunolol HCl | TargetMol [targetmol.com]

- 2. Befunolol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. What is Befunolol Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound CAS#: 65412-03-5 [m.chemicalbook.com]

- 6. This compound | 65412-03-5 [sigmaaldrich.com]

- 7. What is the mechanism of Befunolol Hydrochloride? [synapse.patsnap.com]

Spectroscopic Characterization of 4-(2-Aminoethyl)tetrahydropyran: A Technical Guide

Introduction

4-(2-Aminoethyl)tetrahydropyran, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a primary aminoethyl side chain.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and material science, finding applications in the synthesis of novel pharmaceuticals and specialty polymers.[2] Accurate and comprehensive spectroscopic analysis is paramount to confirm its structural integrity, purity, and to understand its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) dictates its characteristic spectroscopic features.[3][4] The tetrahydropyran ring exists predominantly in a chair conformation, leading to distinct axial and equatorial protons. The flexible ethylamine side chain contributes signals that are sensitive to the molecular environment and solvent effects.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum can be divided into two main regions: the signals from the tetrahydropyran ring protons and those from the ethylamine side chain.[1]

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -CH₂-N | 2.7 - 2.9 | Triplet | 2H |

| -CH₂-C(ring) | 1.4 - 1.6 | Quartet | 2H |

| -CH(ring) | 1.6 - 1.8 | Multiplet | 1H |

| -CH₂(axial, ring) | 1.2 - 1.4 | Multiplet | 4H |

| -CH₂(equatorial, ring) | 3.8 - 4.0 | Multiplet | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The broadness of the amine (-NH₂) proton signal is due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The protons on the tetrahydropyran ring adjacent to the oxygen atom are expected to be the most deshielded, appearing further downfield.[1] The distinction between axial and equatorial protons can often be resolved at higher magnetic field strengths, with axial protons typically appearing at a slightly lower chemical shift than their equatorial counterparts.

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Workflow for acquiring ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of the tetrahydropyran ring, some signals may be equivalent.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-N | 40 - 45 |

| -CH₂-C(ring) | 35 - 40 |

| -CH(ring) | 30 - 35 |

| -CH₂(ring) | 25 - 30 |

| -CH₂-O(ring) | 65 - 70 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms will be the most deshielded and appear at the highest chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Primary Amine |

| 2850 - 3000 | C-H stretch | Alkane |

| 1590 - 1650 | N-H bend | Primary Amine |

| 1050 - 1150 | C-O stretch | Ether |

Note: A product from Thermo Scientific is noted to have an "Authentic" Infrared Spectrum, confirming that reference data exists.[5]

Expert Insights: The broadness of the N-H stretching band is a characteristic feature of primary amines and is due to hydrogen bonding. The C-O stretch of the ether in the tetrahydropyran ring is typically a strong and prominent peak. The absence of a carbonyl peak (around 1700 cm⁻¹) is a key indicator of the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (ESI-MS):

A prominent peak for the protonated molecule [M+H]⁺ is expected at an m/z of 130.2.[1]

Expected Fragmentation Pattern (EI-MS):

| m/z | Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 112 | [M - NH₃]⁺ |

| 99 | [M - CH₂NH₂]⁺ |

| 85 | [Tetrahydropyran ring fragment]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

Expert Insights: The fragmentation of the molecular ion is driven by the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen). The loss of the amino group or cleavage of the ethyl side chain are common fragmentation pathways. The tetrahydropyran ring can also undergo characteristic ring-opening fragmentation.

Diagram of a Key Fragmentation Pathway

Caption: A simplified representation of two potential fragmentation pathways.

Conclusion

References

-

Tetrahydropyran - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

2h-pyran-4-ethanamine, tetrahydro-4-methyl- (C8H17NO) - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-(3-{[3-(Tetrahydro-2H-pyran-4-ylamino)-3-oxetanyl]methyl}-1,2-oxazol-5-yl)ethanol - mzCloud. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Vinyl-tetrahydropyran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Solubility and stability of 4-(2-Aminoethyl)tetrahydropyran

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)tetrahydropyran For Research, Development, and Formulation

Abstract

This compound is a versatile heterocyclic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its bioavailability, formulation feasibility, and shelf-life. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols for characterization. The methodologies described herein are grounded in established principles of pharmaceutical analysis and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction to this compound

This compound, with CAS Number 65412-03-5, is an organic compound featuring a tetrahydropyran ring substituted at the 4-position with an aminoethyl group.[1] This structure confers a combination of a cyclic ether moiety, which can influence lipophilicity and hydrogen bonding capabilities, and a primary aliphatic amine, which imparts basicity and a primary site for salt formation and potential degradation.[1] Its role as a pharmaceutical intermediate is significant, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[2][3][4] A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of this compound is essential before undertaking detailed solubility and stability assessments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [1][6] |

| Boiling Point | 88-89 °C at 13 mmHg | [1][7] |

| pKa (Predicted) | 10.34 ± 0.10 | [6] |

| LogS (Predicted) | -0.43 (Moderate aqueous solubility) | [1] |

| Storage | 2-8°C, in a dark place, sealed in dry conditions | [6][7] |

| Safety | Skin/eye irritant, respiratory hazard | [1][5][7] |

Solubility Profile

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to absorption and bioavailability in vivo. For an amine-containing compound, solubility is highly dependent on pH.

pH-Dependent Aqueous Solubility

The primary amine group (pKa ≈ 10.34) of this compound dictates its aqueous solubility behavior.[6] In acidic to neutral pH, the amine is protonated, forming a cationic species that is significantly more water-soluble than the neutral free base. As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base.

Causality of Experimental Choice: A pH-solubility profile is essential for predicting the compound's behavior in different physiological environments (e.g., stomach vs. intestine) and for developing aqueous formulations. The experiment is designed to quantify solubility across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Method for pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution to create a saturated system.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Ensure the filter material does not bind the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the final pH of each solution after equilibration.

Solubility in Organic Solvents

Solubility in organic solvents is critical for synthetic applications, purification, and the development of non-aqueous or lipid-based formulations.

Data Presentation: Solubility of this compound in Common Solvents

| Solvent | Type | Predicted/Observed Solubility | Rationale for Use |

| Water | Polar Protic | Moderately Soluble (pH-dependent) | Aqueous formulations, physiological relevance |

| Methanol | Polar Protic | Soluble | [6] |

| Ethanol | Polar Protic | Soluble | Common formulation excipient, solvent |

| Chloroform | Nonpolar | Slightly Soluble | [6] |

| Dichloromethane | Nonpolar | Soluble | Common reaction and extraction solvent |

| Acetonitrile | Polar Aprotic | Soluble | HPLC mobile phase, reaction solvent |

| Tetrahydrofuran | Polar Aprotic | Soluble | Reaction solvent (ether) |

| Toluene | Nonpolar | Sparingly Soluble | Nonpolar reaction/crystallization solvent |

| Hexanes | Nonpolar | Insoluble | Anti-solvent for precipitation/crystallization |

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation pathways, and developing a stability-indicating analytical method. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard stability testing.[8][9][10] The goal is to generate degradation products to establish analytical specificity and gain insight into the molecule's liabilities.[10][11]

Trustworthiness through Self-Validation: A well-designed forced degradation study serves as a self-validating system. By demonstrating that the analytical method can separate and detect the parent compound from degradants formed under a variety of stress conditions, the method is proven to be "stability-indicating."

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The following protocols are designed to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary products that complicate analysis.[8]

Summary of Stress Conditions

| Condition | Reagent/Parameters | Typical Duration | Rationale & Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, RT or 60°C | 2 - 24 hours | The tetrahydropyran ether linkage is susceptible to acid-catalyzed cleavage.[12] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, RT or 60°C | 2 - 24 hours | Generally stable, but evaluation is necessary. |

| Oxidation | 3% - 30% H₂O₂, RT | 6 - 24 hours | The primary amine is susceptible to oxidation, forming N-oxides or other species. |

| Thermal | 60°C - 80°C (in solution and as solid) | 1 - 7 days | To assess intrinsic thermal stability. |

| Photostability | ICH Q1B compliant light source (UV/Vis) | Per ICH Q1B | To assess light sensitivity, which can induce radical-based degradation. |

Step-by-Step Methodology: Acid Hydrolysis

-

Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubation: Store the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.

-

Analysis: Dilute the neutralized samples appropriately and analyze by a stability-indicating HPLC method. A control sample (without acid) should be analyzed in parallel.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method (SIAM) is essential to accurately quantify the decrease in the parent compound and the increase in degradation products.[13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for this purpose.

-

Column: A C18 column is a typical starting point, providing good retention for moderately polar compounds.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the polar parent compound from potentially less polar degradants.

-

Detection:

-

UV/Vis: If the compound or its degradants possess a chromophore. For aliphatic amines without a strong chromophore, derivatization may be necessary, or alternative detection methods used.

-

Mass Spectrometry (MS): HPLC-MS is highly powerful, providing molecular weight information that is invaluable for the structural elucidation of unknown degradation products.[14][15]

-

Diagram: Analytical Workflow for Stability Sample Analysis

Caption: Analytical workflow for stability sample analysis.

Conclusion

The solubility and stability of this compound are foundational pillars supporting its successful application in research and drug development. Its pH-dependent aqueous solubility, driven by the basic amine functionality, must be quantitatively characterized to guide formulation strategies. A systematic approach to forced degradation is not merely a regulatory requirement but a scientific necessity, providing critical insights into the molecule's chemical liabilities and enabling the development of robust, stability-indicating analytical methods. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers to thoroughly characterize this compound, ensuring data integrity and accelerating the development timeline for new chemical entities derived from this important intermediate.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. [Link]

-

Luminata Critical Path Services. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Patel, Y., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 169-175. [Link]

-

Kamberi, M., & Tsutsumi, Y. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Slideshare. Qualitative tests of amines. [Link]

-

EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

Chem-Impex. This compound. [Link]

-

Khan Academy. Hinsberg test. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

Xia, Y., et al. (2013). High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system. Analytical and Bioanalytical Chemistry, 405(2-3), 881-891. [Link]

-

Li, D., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 371, 131175. [Link]

-

Chen, B. H., & Chiu, C. P. (1999). Stability of heterocyclic amines during heating. Journal of Food Protection, 62(7), 786-793. [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Eagle. Stability Indicating Methods. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 65412-03-5 [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 65412-03-5 [m.chemicalbook.com]

- 7. This compound | 65412-03-5 [sigmaaldrich.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

4-(2-Aminoethyl)tetrahydropyran safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(2-Aminoethyl)tetrahydropyran

Introduction

This compound (CAS No. 65412-03-5), also known as 4-AETP or 2-(Tetrahydropyran-4-yl)ethylamine, is a versatile chemical intermediate increasingly utilized in drug development and polymer science.[1][2][3] Its structure, combining a tetrahydropyran ring with an aminoethyl group, makes it a valuable building block for synthesizing complex molecules and specialty polymers.[2][3] However, the same reactivity that makes it useful necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, grounding our protocols in the compound's specific chemical properties and GHS hazard classifications.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the substance's intrinsic hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA standards.[4] The primary risks are associated with irritation to the skin, eyes, and respiratory system, alongside its classification as a combustible liquid.[4][5]

GHS Hazard Classification

The following table summarizes the GHS classifications for this compound. Understanding these classifications is the first step in developing a robust risk mitigation strategy.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2 / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

| Flammable Liquids | Category 4 | Combustible liquid[4] |

Signal Word: Warning or Danger [4][5]

-

Causality Insight: The amino group imparts a basic character, while the overall molecule can penetrate tissues, leading to irritation upon contact. The H335 classification underscores the importance of respiratory protection, as inhaled vapors can irritate the mucous membranes of the respiratory tract.[4][5]

Physicochemical Properties Relevant to Safety

The physical state and properties of a chemical directly influence its handling and storage requirements.

| Property | Value | Safety Implication |

| Appearance | Colorless to light yellow liquid/oil[1][2][6] | Spills may be hard to see; good housekeeping is essential. |

| CAS Number | 65412-03-5[1][4][5] | Unique identifier for accurate safety information retrieval. |

| Molecular Formula | C₇H₁₅NO[2] | |

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | 88-89 °C @ 13 mmHg[1][7] | Volatility requires handling in ventilated areas to avoid vapor inhalation. |

| Flash Point | 74 °C[1] | Classified as a combustible liquid; must be kept away from ignition sources.[4] |

Section 2: Exposure Controls and Personal Protection

Following the hierarchy of controls, the primary method for mitigating risk is through engineering solutions. Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.

Engineering Controls

The causality for requiring robust engineering controls is directly linked to the H335 "May cause respiratory irritation" classification.

-

Chemical Fume Hood: All handling of this compound that could generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[1] This is the most effective way to prevent inhalation of the irritant vapors.

-

Ventilation: Work areas must be well-ventilated to prevent the accumulation of vapors.[4][5]

-

Safety Showers and Eyewash Stations: Due to the severe skin and eye irritation risk (H315, H319), eyewash stations and safety showers must be readily accessible and tested regularly.[4][8]

Personal Protective Equipment (PPE)

PPE must be selected based on the specific hazards identified. The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale and Standard |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes that can cause serious eye irritation (H319). Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |

| Skin Protection | Nitrile gloves and a lab coat.[1] Fire/flame resistant and impervious clothing may be necessary for larger quantities.[5] | Prevents skin contact which causes irritation (H315). Gloves must be inspected before use and changed immediately if contaminated.[5] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[9] |

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of accidental exposure and ensures experimental integrity.

Safe Handling Workflow

-

Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as detailed in Section 2.2.

-

Transferring: Use non-sparking tools to handle the container.[5] When transferring the liquid, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.

-

Post-Handling: Tightly close the container immediately after use.[4][5]

-

Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][5] Remove and launder any contaminated clothing before reuse.[4]

Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Several sources recommend refrigeration at 2-8°C to maintain product quality.[2][6]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[4][5]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent potentially exothermic or violent reactions.[4][8][10]

Section 4: Emergency Procedures

In the event of an accidental release or exposure, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

The following table provides a summary of first-aid procedures. Immediate medical attention should always be sought following exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][5][11] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5] |

Spill Response Protocol

A small, incidental spill can be managed by trained laboratory personnel. A large spill requires an emergency response team.

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5] A water spray or mist may be used to cool closed containers but a direct water jet could spread the fire.[4][8][10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

-

Hazards: The compound is combustible and containers may explode when heated.[4] Fire will produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Procedure: Collect waste in a clearly labeled, sealed container.[1]

-

Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[12]

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential hazards demand respect and meticulous handling. By understanding the underlying reasons for safety protocols—from its irritant and combustible nature to its specific storage needs—researchers can effectively mitigate risks. A safety-first culture, built on the principles of engineering controls, correct PPE usage, and emergency preparedness, is paramount to ensuring the well-being of laboratory personnel and the integrity of scientific research.

References

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available at: [Link]

-

Safety Data Sheet. (Date not specified). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning. Available at: [Link]

-

J&K Scientific. This compound | 65412-03-5. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 65412-03-5 [m.chemicalbook.com]

- 7. This compound | 65412-03-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Enigmatic Scaffold: A Technical Guide to 4-(2-Aminoethyl)tetrahydropyran in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)tetrahydropyran (4-AETP) is a heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Its unique structural architecture, combining a saturated tetrahydropyran ring with a reactive aminoethyl side chain, positions it as a versatile scaffold and building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-AETP, focusing on its chemical properties, synthesis, and, most notably, its strategic application in drug discovery. While direct and extensive biological activity data for 4-AETP itself is limited in the public domain, its prevalence in the structure of numerous biologically active molecules underscores its importance. This guide will delve into the rationale behind its use as a molecular scaffold, particularly for agents targeting the central nervous system (CNS), and will provide insights into the structure-activity relationships of its derivatives.

Introduction: The Allure of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and synthetic drugs.[1] Its non-planar, saturated structure offers a three-dimensional diversity that is highly sought after in modern drug design, allowing for precise spatial orientation of functional groups for optimal target engagement. The oxygen atom within the THP ring can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

This compound emerges as a particularly interesting derivative. The aminoethyl group at the 4-position provides a crucial handle for chemical modification, enabling the construction of diverse libraries of compounds for biological screening.[2] Furthermore, the physicochemical properties of 4-AETP suggest its potential for good blood-brain barrier permeability, making it an attractive starting point for the development of CNS-active pharmaceuticals.[1]

Physicochemical Properties and Synthesis of 4-AETP

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number | 65412-03-5 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 88-89 °C at 13 mmHg | [4] |

| LogP (predicted) | 0.6-1.0 | Publicly available chemical databases |

| pKa (predicted) | ~10.5 (for the primary amine) | Publicly available chemical databases |

The synthesis of 4-AETP is typically achieved through multi-step reaction sequences starting from commercially available precursors. A common synthetic strategy is outlined below.

Exemplary Synthetic Protocol:

A generalized synthetic route to 4-AETP often involves the reduction of a corresponding nitrile or the reductive amination of a ketone.

Caption: Generalized synthetic route to 4-AETP via reduction of a nitrile precursor.

Step-by-Step Methodology:

-

Nitrile Reduction: 4-Cyanomethyltetrahydropyran is dissolved in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).

-

A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), is cautiously added to the solution.

-

The reaction mixture is typically stirred at room temperature or under reflux for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched, and the product is isolated through extraction and purified by distillation or chromatography to yield this compound.

Biological Significance: A Scaffold for Bioactive Molecules

Central Nervous System (CNS) Drug Discovery

The physicochemical properties of 4-AETP, particularly its predicted LogP and polar surface area, suggest its suitability for crossing the blood-brain barrier.[1] This has made it a popular starting point for the synthesis of compounds targeting CNS receptors and enzymes. The amino group can be functionalized to introduce pharmacophoric elements necessary for binding to G-protein coupled receptors (GPCRs) or ion channels.[5][6]

Caption: Workflow illustrating the use of 4-AETP as a scaffold for CNS-active compounds.

Structure-Activity Relationship (SAR) Studies

The true value of 4-AETP is revealed in structure-activity relationship (SAR) studies of its derivatives. By systematically modifying the amino group and exploring substitutions on the tetrahydropyran ring, medicinal chemists can probe the binding pockets of biological targets and optimize potency, selectivity, and pharmacokinetic properties. Although specific SAR data for 4-AETP as a baseline is not published, the vast literature on tetrahydropyran-containing drugs provides a strong rationale for its use in such studies.[7]

Experimental Protocols for Derivative Synthesis and Evaluation

While specific biological assays for 4-AETP are not documented, the following protocols outline general methods for the synthesis of its derivatives and their subsequent biological evaluation, which are central to its application in drug discovery.

Protocol: Amide Coupling of 4-AETP with a Carboxylic Acid

This protocol describes a standard method to derivatize the primary amine of 4-AETP.

Materials:

-

This compound (4-AETP)

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Organic base (e.g., DIPEA or triethylamine)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add the coupling agent and the organic base to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of 4-AETP in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired amide derivative.

General Protocol: In Vitro Receptor Binding Assay

This is a representative protocol to assess the affinity of a 4-AETP derivative for a specific GPCR.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

Synthesized 4-AETP derivative (test compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of molecular scaffolds in the intricate process of drug discovery. While it may not possess significant intrinsic biological activity, its value as a versatile and strategically important building block is undeniable. Its favorable physicochemical properties for CNS penetration and the synthetic tractability of its aminoethyl group have cemented its place in the medicinal chemist's toolbox.

Future research will likely continue to leverage the 4-AETP scaffold to explore new chemical space for a variety of biological targets. The development of novel synthetic methodologies to introduce greater diversity around the tetrahydropyran core will further enhance its utility. As our understanding of complex diseases evolves, so too will the creative application of such foundational molecular frameworks in the quest for new and effective medicines.

References

[1] Benchchem. This compound | 65412-03-5. [2] J&K Scientific. This compound | 65412-03-5. [7] PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [4] Sigma-Aldrich. This compound | 65412-03-5. [3] Sigma-Aldrich. This compound AldrichCPR. [8] PubMed. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. [9] PubMed. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [10] PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. [11] ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [12] MDPI. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [13] Semantic Scholar. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [14] Organic Chemistry Portal. Tetrahydropyran synthesis. [15] PubMed Central. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. [16] PubMed Central. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [17] Royal Society of Chemistry. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [5] PubMed Central. Discovery of new GPCR ligands to illuminate new biology. [18] PubMed. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. [19] PubMed. Discovery of new GPCR ligands to illuminate new biology. [6] PubMed. Synthesis of 2,3,4a,11b-tetrahydro-oxazino[2,3-c]benzopyran-9-carbonitriles as ATP-sensitive potassium channel openers. [20] ResearchGate. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. [21] PubMed. Orphan GPCRs and their ligands.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3,4a,11b-tetrahydro-oxazino[2,3-c]benzopyran-9-carbonitriles as ATP-sensitive potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Tetrahydropyran synthesis [organic-chemistry.org]

- 15. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Orphan GPCRs and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(2-Aminoethyl)tetrahydropyran in Modern Organic Synthesis

Introduction: The Strategic Value of the Tetrahydropyran Moiety

In the landscape of medicinal chemistry and drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold.[1] Its prevalence in a vast array of biologically active natural products, from marine toxins to potent cytostatics, underscores its evolutionary selection as a stable, low-energy, and synthetically versatile core.[1][2] The THP moiety, a saturated six-membered cyclic ether, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in the design of novel therapeutics.[3]

This guide focuses on a particularly valuable derivative: 4-(2-Aminoethyl)tetrahydropyran (also known as 2-(oxan-4-yl)ethanamine). This building block uniquely combines the beneficial properties of the THP ring with a reactive primary aminoethyl side chain. This dual functionality allows for its seamless integration into complex molecular architectures, serving as a cornerstone for generating libraries of compounds with diverse pharmacological profiles. Notably, its incorporation has been linked to compounds targeting the central nervous system (CNS), attributed to an enhanced ability to cross the blood-brain barrier.[1][3][4][5]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a rationale for experimental design, detailed protocols for key transformations, and insights into the strategic application of this building block in contemporary synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a colorless to light yellow liquid, and its key properties are summarized below.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [7] |

| Molecular Weight | 129.20 g/mol | [7] |

| Boiling Point | 88-89 °C @ 13 mmHg | [8] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.34 ± 0.10 (Predicted) | [6] |

| Appearance | Clear colorless to pale yellow liquid/oil | [3][6] |

| Solubility | Soluble in polar solvents like Chloroform (Slightly), Methanol (Slightly) | [6] |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | [6] |

Synthesis of the Building Block: A Reliable and Scalable Route

The accessibility of a building block is a critical factor in its widespread adoption. A common and efficient synthesis of this compound proceeds via the reduction of 2-(tetrahydropyran-4-yl)acetonitrile. This method is advantageous due to the availability of the starting materials and the high efficiency of the catalytic hydrogenation step.

Experimental Protocol: Catalytic Reduction of 2-(Tetrahydropyran-4-yl)acetonitrile [6]

This protocol is based on a patented procedure and provides a robust method for the synthesis of the title compound.

-

Reactor Setup: To a suitable hydrogenation reactor, add 2-(tetrahydropyran-4-yl)acetonitrile (75 g, 0.60 mol), 10% Palladium on Carbon (Pd/C) catalyst (2.5 g), and ethanol (400 mL).

-

Inerting: Seal the reactor and replace the internal atmosphere with hydrogen gas. It is crucial to perform this step three times to ensure the complete removal of air.

-

Hydrogenation: Pressurize the reactor with hydrogen to 1 MPa and begin vigorous stirring. Maintain the reaction temperature at 25 °C.

-

Reaction Monitoring: The reaction is typically complete within 12 hours. Progress can be monitored by techniques such as TLC or GC-MS to confirm the disappearance of the starting nitrile.

-

Workup: Upon completion, carefully vent the reactor. Remove the Pd/C catalyst by filtration through a pad of Celite®.

-

Isolation: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure. This yields this compound (approx. 65.8 g, 0.51 mol) as an oil. The product is often of sufficient purity for subsequent steps without further purification.

Core Synthetic Applications: Gateway to Molecular Complexity

The primary amine of this compound is a versatile functional handle for a variety of crucial bond-forming reactions. The following sections detail the two most fundamental transformations: amide bond formation and reductive amination.

Amide Bond Formation: Building the Peptidic Linkage

The acylation of the primary amine to form a stable amide bond is one of the most reliable and widely used reactions in pharmaceutical synthesis.[9] This transformation allows for the coupling of the THP moiety to carboxylic acid-containing fragments, ranging from simple aromatic acids to complex heterocyclic systems.

Field-Proven Insight: Causality in Reagent Selection

The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.

-

For simple, unhindered substrates: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are cost-effective and efficient. The HOBt additive acts to suppress side reactions and minimize racemization if the carboxylic acid component is chiral.[10]

-